4-(5-Methylpyridin-2-yl)morpholine
Overview
Description
4-(5-Methylpyridin-2-yl)morpholine is an organic compound that features a morpholine ring substituted with a 5-methylpyridin-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Methylpyridin-2-yl)morpholine typically involves the reaction of 5-methyl-2-bromopyridine with morpholine under basic conditions. The reaction is usually carried out in the presence of a palladium catalyst, such as palladium acetate, and a base like potassium carbonate. The reaction proceeds via a Buchwald-Hartwig amination mechanism, where the palladium catalyst facilitates the formation of the carbon-nitrogen bond between the pyridine and morpholine rings.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(5-Methylpyridin-2-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyridine or morpholine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine or pyridine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: N-oxides or hydroxylated derivatives.
Reduction: Reduced pyridine or morpholine derivatives.
Substitution: Substituted morpholine or pyridine derivatives with various functional groups.
Scientific Research Applications
4-(5-Methylpyridin-2-yl)morpholine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibitors or as a ligand in biochemical assays.
Industry: The compound can be used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-(5-Methylpyridin-2-yl)morpholine depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor or receptor ligand. The molecular targets and pathways involved can vary, but typically include interactions with specific proteins or enzymes that are critical to the biological process being studied.
Comparison with Similar Compounds
Similar Compounds
Morpholine: A simpler analog without the pyridine substitution.
Pyridine: The parent compound of the pyridine ring in 4-(5-Methylpyridin-2-yl)morpholine.
5-Methylpyridine: The parent compound of the 5-methylpyridine moiety.
Uniqueness
This compound is unique due to the combination of the morpholine and 5-methylpyridine rings, which can impart specific chemical and biological properties not found in the individual components. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-(5-methylpyridin-2-yl)morpholine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-9-2-3-10(11-8-9)12-4-6-13-7-5-12/h2-3,8H,4-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWRPGNXTCRPZGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)N2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40572554 | |
Record name | 4-(5-Methylpyridin-2-yl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40572554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
251101-37-8 | |
Record name | 4-(5-Methylpyridin-2-yl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40572554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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